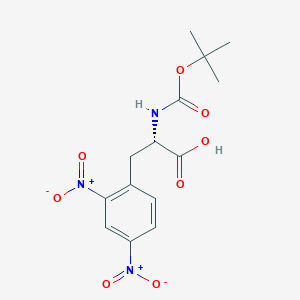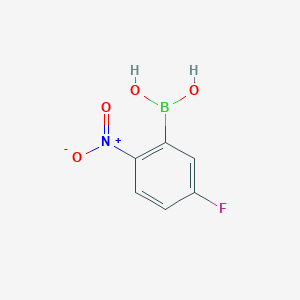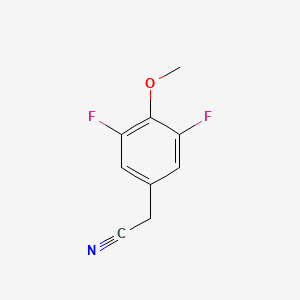
3-フルオロ-4-(トリフルオロメトキシ)フェニル酢酸
説明
科学的研究の応用
3-Fluoro-4-(trifluoromethoxy)phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes
作用機序
Target of Action
It is known that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid may interact with palladium catalysts and other organic groups in these reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, it can be inferred that the compound may participate in the formation of carbon-carbon bonds . This involves the transfer of organic groups from boron to palladium, a process known as transmetalation .
Biochemical Pathways
It is known that similar compounds have been used in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors and pa-824 analogs for use as antituberculosis drugs . This suggests that 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid may influence these biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
It is known that similar compounds have been used in the synthesis of biologically active molecules , suggesting that 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to avoid release to the environment .
生化学分析
Biochemical Properties
3-Fluoro-4-(trifluoromethoxy)phenylacetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .
Cellular Effects
3-Fluoro-4-(trifluoromethoxy)phenylacetic acid influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid impacts cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
3-Fluoro-4-(trifluoromethoxy)phenylacetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The metabolic pathways of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid can also affect metabolic flux and the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cell membranes and its localization within different cellular compartments. The distribution of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid can influence its biological activity and its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex fluorinated compounds.
Industrial Production Methods
While specific industrial production methods for 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid are not widely documented, the general approach involves large-scale application of the aforementioned synthetic routes. Industrial production would likely focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3-Fluoro-4-(trifluoromethoxy)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenylacetic acid: This compound has a similar structure but lacks the fluorine atom at the 3-position.
4-(Trifluoromethoxy)phenylacetic acid: Similar but without the fluorine atom at the 3-position.
Uniqueness
3-Fluoro-4-(trifluoromethoxy)phenylacetic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
特性
IUPAC Name |
2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBCHAZFNGSWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242496 | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-70-2 | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















